3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide
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Overview
Description
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide: is a compound with a complex structure, combining elements from both organic chemistry and pharmacology. Let’s break it down:
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3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}: : This part of the compound contains a tetrahydrothiophene ring with a carbamoyl group attached. The dioxidotetrahydrothiophene moiety adds structural diversity.
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N-[2-(4-fluorophenyl)ethyl]benzamide: : Here, we have an amide linkage between the tetrahydrothiophene and a benzene ring. The 4-fluorophenyl group contributes to its pharmacological properties.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products could include derivatives with altered pharmacological profiles.
Scientific Research Applications
Areas where this compound may find applications include:
Medicinal Chemistry: Researchers explore its potential as a drug candidate, targeting specific biological pathways.
Biology: Investigations into its effects on cellular processes, receptors, and signaling pathways.
Industry: Possible applications in materials science or as intermediates for other compounds.
Mechanism of Action
The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets, modulating cellular responses. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure and properties to related molecules. Researchers often assess its uniqueness by comparing it to known analogs.
Properties
Molecular Formula |
C20H22FN3O4S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[2-(4-fluorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C20H22FN3O4S/c21-16-6-4-14(5-7-16)8-10-22-19(25)15-2-1-3-17(12-15)23-20(26)24-18-9-11-29(27,28)13-18/h1-7,12,18H,8-11,13H2,(H,22,25)(H2,23,24,26) |
InChI Key |
FNFYSESTVJAWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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